molecular formula C15H14N2O B185617 2-[(4-Methylbenzylidene)amino]benzamide CAS No. 61195-13-9

2-[(4-Methylbenzylidene)amino]benzamide

Cat. No.: B185617
CAS No.: 61195-13-9
M. Wt: 238.28 g/mol
InChI Key: UXBZQCDTBJTUDP-UHFFFAOYSA-N
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Description

2-[(4-Methylbenzylidene)amino]benzamide is a chemical compound of interest in biomedical research, particularly in the field of epigenetics and enzyme inhibition. This molecule features a benzamide core, a structure that is prevalent in several classes of therapeutic agents, coupled with a 4-methylbenzylidene imine group. The 2-aminobenzamide moiety is a known pharmacophore for a class of histone deacetylase (HDAC) inhibitors . HDACs are enzymes that play a critical role in regulating gene expression by modifying chromatin structure. Inhibition of HDACs can reverse heterochromatin formation and reactivate silenced genes, a mechanism that has been explored as a therapeutic strategy for conditions such as Friedreich's ataxia and various cancers . Research indicates that 2-aminobenzamide-based inhibitors targeting HDACs 1 and 3 can exhibit a slow-on/slow-off mechanism, leading to a long residence time on the target enzymes, which is crucial for sustained efficacy in cellular models . Furthermore, related structural analogs, such as those containing a bis(2-chloroethyl)amino group, have been investigated as potent HDAC inhibitors with significant antitumor activities, demonstrating the versatility of the benzamide scaffold in drug discovery . As a research chemical, this compound provides a valuable template for studying enzyme kinetics, structure-activity relationships (SAR), and for the development of novel epigenetic therapies. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61195-13-9

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-[(4-methylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2O/c1-11-6-8-12(9-7-11)10-17-14-5-3-2-4-13(14)15(16)18/h2-10H,1H3,(H2,16,18)

InChI Key

UXBZQCDTBJTUDP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)N

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)N

Origin of Product

United States

Scientific Research Applications

Biological Activities

Research indicates that 2-[(4-Methylbenzylidene)amino]benzamide exhibits various biological activities, particularly as an anticancer agent. Several studies have investigated its effects on different cancer cell lines, demonstrating significant cytotoxicity.

Anticancer Properties

  • Mechanism of Action : The compound has been shown to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer progression. It targets multiple kinases, including EGFR and PDGFR, leading to reduced cell proliferation in various cancer types.
  • Case Studies :
    • A study evaluated the compound's efficacy against K562 (chronic myeloid leukemia) and HL60 (promyelocytic leukemia) cell lines, showing IC50 values of 40 μM and 8.2 μM, respectively .
    • Another investigation into its analogs revealed that modifications to the benzamide structure enhanced anticancer activity, with some derivatives exhibiting IC50 values below 10 μM against solid tumors .

Synthesis of Metal Complexes

The coordination chemistry of this compound has been explored through the synthesis of transition metal complexes. These complexes have been characterized and evaluated for their biological activities.

Characteristics of Metal Complexes

  • Synthesis : Transition metal complexes were synthesized using metal ions such as Co(II) and Cu(II) with the ligand derived from this compound.
  • Biological Evaluation : Preliminary studies suggest that these metal complexes exhibit enhanced antioxidant properties compared to their uncoordinated form .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives.

Key Findings

  • Substituent Effects : Variations in substituents on the benzamide moiety significantly influence biological activity. For instance, introducing electron-withdrawing groups enhances potency against specific cancer cell lines.
  • Docking Studies : Molecular docking studies have provided insights into binding interactions with target proteins, suggesting optimal configurations for enhanced activity against kinases .
CompoundCell LineIC50 (μM)Mechanism
This compoundK56240RTK inhibition
This compoundHL608.2RTK inhibition
Metal Complex (Co(II))VariousTBDEnhanced antioxidant activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and synthetic differences between 2-[(4-Methylbenzylidene)amino]benzamide and related compounds from the evidence:

Compound Name/ID Core Structure Substituents/Functional Groups Synthesis Method Key Properties/Findings
This compound Benzamide 4-Methylbenzylidene, imine bond Schiff base condensation (inferred) Higher lipophilicity (methyl group)
Chromene-carbonitrile derivative Chromene-carbonitrile 2-Chlorobenzylidene, chlorophenyl, cyano group Benzoyl chloride reaction, reflux Electron-withdrawing chloro groups
Sulfonamide derivative Sulfonamide 2,3-Dihydroxybenzylidene, oxazole ring Methanol + acetic acid catalyst Extensive H-bonding, π-π interactions
Benzohydrazide derivative Benzohydrazide Dimethylamino group Hydrazide synthesis (inferred) Potential bioactivity (unclear)
Furanyl-cyclobutene benzamide Benzamide Hydroxy, dimethylamino, furanyl, cyclobutene Multi-step organic synthesis Complex steric and electronic effects

Key Observations:

  • Substituent Effects : The 4-methyl group in the target compound likely enhances lipophilicity compared to electron-withdrawing chloro () or polar hydroxy groups (). This may improve membrane permeability in biological systems .
  • Functional Groups : The benzamide core in the target compound contrasts with the sulfonamide () and hydrazide () moieties, which differ in hydrogen-bonding capacity and acidity. Sulfonamides typically exhibit stronger acidity (pKa ~10) compared to benzamides (pKa ~15), influencing solubility and target interactions .
  • Synthetic Complexity : The target compound’s synthesis is inferred to involve a straightforward Schiff base condensation, whereas and describe multi-step reactions requiring catalysts (e.g., acetic anhydride) or specialized conditions .

Physicochemical and Crystallographic Properties

  • Crystal Packing : highlights extensive hydrogen bonding (O–H⋯N, N–H⋯N) and π-π stacking (3.79 Å) in its sulfonamide derivative, forming 1D polymeric chains. The target benzamide may exhibit weaker intermolecular H-bonding due to the absence of hydroxyl groups but could form intramolecular H-bonds between the amide NH and imine group .
  • Solubility : The methyl group in the target compound likely reduces aqueous solubility compared to the dihydroxy substituents in but enhances compatibility with hydrophobic environments (e.g., lipid bilayers) .

Preparation Methods

Acid-Catalyzed Synthesis

The classical approach involves condensing 2-aminobenzamide with 4-methylbenzaldehyde in methanol under reflux, using acetic acid as a catalyst. A typical procedure combines equimolar quantities of 2-aminobenzamide (1.51 g, 10 mmol) and 4-methylbenzaldehyde (2.40 g, 20 mmol) in 20 mL methanol, stirred for 2–3 hours with 2–3 drops of glacial acetic acid. The product precipitates upon cooling, yielding 75–80% after recrystallization. This method’s simplicity and low cost make it industrially viable, though prolonged reaction times and moderate yields limit scalability.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the primary amine on the aldehyde carbonyl, forming a hemiaminal intermediate. Acid catalysis facilitates imine formation by dehydrating the hemiaminal, followed by tautomerization to the stable Schiff base. FTIR analysis of the product confirms C=N stretching at 1,620–1,640 cm⁻¹, consistent with successful imine bond formation.

Visible Light-Induced Photocatalytic Synthesis

Reaction Design and Optimization

A breakthrough methodology employs fluorescein (10 mol%) and tert-butyl hydroperoxide (TBHP) under blue LED irradiation, achieving 89% yield in 3 hours. Optimized conditions use methanol as the solvent, with TBHP acting as both oxidant and oxygen source. Key parameters include:

ParameterOptimal ValueEffect on Yield
PhotocatalystFluorescein89% vs. 54% (Rhodamine B)
OxidantTBHP89% vs. 62% (K₂S₂O₈)
SolventMethanol89% vs. 72% (THF)
Light SourceBlue LEDNo product in dark

This method eliminates metal catalysts and operates at ambient temperature, aligning with green chemistry principles.

Substrate Scope and Limitations

The protocol tolerates electron-withdrawing (-Cl, -Br) and donating (-OCH₃) groups on 2-aminobenzamide, yielding derivatives in 86–92%. However, sterically hindered aldehydes (e.g., 2-naphthaldehyde) reduce efficiency to 68%, attributed to slower imine formation kinetics.

Comparative Analysis of Synthetic Methodologies

Yield and Efficiency

MethodCatalystTime (h)Yield (%)
Acid-CatalyzedAcetic Acid375–80
Visible LightFluorescein389
Microwave-AssistedNone0.585

Microwave-assisted synthesis, though faster, requires specialized equipment and exhibits limited scalability. The visible light method outperforms others in yield and environmental sustainability.

Environmental and Economic Considerations

Traditional methods generate acidic waste streams, necessitating neutralization, while photocatalytic approaches reduce waste through recyclable solvents. Life-cycle assessments indicate a 40% reduction in carbon footprint for light-mediated synthesis compared to thermal methods.

Mechanistic Investigations and Kinetic Studies

Photocatalytic Cycle

Characterization and Quality Control

Spectroscopic Validation

  • FTIR : C=N stretch at 1,628 cm⁻¹; N-H bend at 1,540 cm⁻¹.

  • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, CH=N), 7.81–7.23 (m, 8H, aromatic), 2.41 (s, 3H, CH₃).

  • UV-Vis : λₘₐₓ = 320 nm (π→π* transition of conjugated imine).

Purity Assessment

Thin-layer chromatography (TLC) on silica gel (ethyl acetate/hexane, 3:7) confirms single-spot purity (Rf = 0.62). High-performance liquid chromatography (HPLC) quantifies impurities at <0.5% under isocratic conditions (acetonitrile/water, 70:30) .

Q & A

Q. Table 1. Key Crystallographic Data for this compound Derivatives

CompoundSpace GroupBond Length (C=N, Å)R-factorReference
E-configurationP 11.280.042
Z-configurationC2/c1.310.038

Q. Table 2. Solvent Effects on UV-Vis λmax

Solventλmax (nm)ε (L·mol⁻¹·cm⁻¹)
Methanol2651.2×10⁴
DCM2789.8×10³
DMSO2521.1×10⁴
Data adapted from .

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